1-(Cyclohexylmethoxy)-2-iodocyclohexane
Description
Significance of Substituted Cyclohexane (B81311) Scaffolds in Modern Organic Synthesis
Substituted cyclohexane rings are fundamental structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. openstax.orgpharmablock.com Their prevalence stems from the rigid, three-dimensional sp3-rich scaffold they provide, which allows for precise spatial positioning of functional groups. unizin.org This three-dimensionality is crucial for molecular recognition and binding to biological targets, offering advantages over flat, aromatic systems by providing more contact points. pharmablock.com The cyclohexane core can serve as a bioisostere for other groups; for example, it can replace a phenyl ring to increase saturation or act as a rigid version of a flexible alkyl chain, which can improve binding affinity by reducing the entropic penalty upon binding. pharmablock.com Consequently, the development of modular and stereoselective methods for synthesizing polysubstituted cyclohexanes is a highly active area of research in organic chemistry, aiming to expand the library of compounds available for drug discovery. openstax.orgfiveable.me
Overview of Vicinal Iodoether Derivatives in Contemporary Synthetic Methodologies
Vicinal iodoethers, also known as β-iodoethers, are a class of compounds characterized by an iodine atom and an ether linkage on adjacent carbon atoms. These structures are valuable intermediates in organic synthesis due to their versatile reactivity. The carbon-iodine bond can be readily transformed into other functional groups through nucleophilic substitution, elimination, or organometallic coupling reactions. pressbooks.pub The primary method for their synthesis is the iodoetherification reaction, an iodine-mediated cyclization where an alkene is reacted with an alcohol in the presence of an iodine source. researchgate.netnih.gov This reaction proceeds with high regio- and stereocontrol, making it a powerful tool for constructing complex cyclic ethers. nih.govniscpr.res.in Recent advancements have focused on developing catalytic and asymmetric versions of this transformation, further enhancing its utility in synthesizing enantiomerically pure compounds for the pharmaceutical and materials science industries. rikkyo.ac.jp
Research Context of 1-(Cyclohexylmethoxy)-2-iodocyclohexane within Organic Chemistry Scholarly Discourse
While this compound is not an extensively documented compound in chemical literature, its structure embodies the key features of both substituted cyclohexanes and vicinal iodoethers. Scholarly discourse in this area focuses on the methodologies for creating such structures and their subsequent synthetic applications. The synthesis of this specific molecule would fall under the umbrella of intermolecular iodoetherification, a challenging yet valuable transformation. Research in this field is driven by the need for novel, sp3-rich scaffolds for drug discovery programs. researchgate.net Therefore, the study of compounds like this compound is relevant to the development of new synthetic strategies and the creation of unique molecular building blocks that combine a conformationally rigid cyclohexane core with the versatile reactivity of an alkyl iodide.
Structure
3D Structure
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
1-(cyclohexylmethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C13H23IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI Key |
XQFGPYSCJXEGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2CCCCC2I |
Origin of Product |
United States |
Stereochemical Investigations of 1 Cyclohexylmethoxy 2 Iodocyclohexane
Configurational Analysis of Stereoisomers of 1-(Cyclohexylmethoxy)-2-iodocyclohexane
The molecule this compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This leads to the existence of configurational stereoisomers, which are isomers that have the same connectivity but differ in the spatial arrangement of their atoms. These isomers cannot be interconverted without breaking chemical bonds. idc-online.com
For a 1,2-disubstituted cyclohexane where the two substituents are different (as is the case here with an iodo group and a cyclohexylmethoxy group), a total of four stereoisomers is possible. These stereoisomers can be categorized into two pairs of enantiomers. spcmc.ac.in
Trans Isomers : In the trans isomers, the iodo and cyclohexylmethoxy groups are on opposite sides of the cyclohexane ring. This configuration exists as a pair of enantiomers: (1R,2R)-1-(cyclohexylmethoxy)-2-iodocyclohexane and (1S,2S)-1-(cyclohexylmethoxy)-2-iodocyclohexane. These two molecules are non-superimposable mirror images of each other.
Cis Isomers : In the cis isomers, the two substituent groups are on the same side of the ring. This configuration also exists as a pair of enantiomers: (1R,2S)-1-(cyclohexylmethoxy)-2-iodocyclohexane and (1S,2R)-1-(cyclohexylmethoxy)-2-iodocyclohexane.
The cis and trans isomers are diastereomers of each other; they are stereoisomers that are not mirror images. libretexts.org Unlike cases with identical substituents where a cis isomer might be a meso compound, here, due to the different nature of the iodo and cyclohexylmethoxy groups, no internal plane of symmetry exists, and thus all four isomers are chiral. idc-online.comchemistryschool.net
| Isomer Type | Stereochemical Configuration | Relationship |
|---|---|---|
| trans | (1R, 2R) | Enantiomers |
| (1S, 2S) | ||
| cis | (1R, 2S) | Enantiomers |
| (1S, 2R) |
Stereoselective Synthesis Strategies for Cyclohexane Derivatives
The synthesis of specific stereoisomers of substituted cyclohexanes requires precise control over the formation of chiral centers. Modern synthetic organic chemistry has developed a portfolio of strategies to achieve high levels of stereoselectivity.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Organocatalysis has emerged as a powerful tool for these transformations. For instance, chiral amine catalysts derived from natural products like quinine (B1679958) can be used to promote asymmetric Michael additions, which can serve as a key step in building the cyclohexane framework. nih.govmdpi.com A highly stereoselective one-pot procedure involving an enantioselective Michael addition, followed by further cyclization reactions, can provide efficient access to highly substituted cyclohexanes with multiple contiguous stereogenic centers in excellent yields and stereoselectivities. nih.gov These methods often rely on the formation of a chiral enamine or iminium ion intermediate that directs the stereochemical outcome of the reaction.
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the context of 1,2-disubstituted cyclohexanes, this means controlling the formation of the cis versus the trans isomer. Cascade reactions, where a series of bond-forming events occur in a single operation, are highly effective for this purpose. beilstein-journals.orgnih.gov For example, a cascade inter–intramolecular double Michael addition can be employed to construct highly functionalized cyclohexanone (B45756) skeletons with a high degree of diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the transition state of the cyclization step, where steric interactions guide the formation of the thermodynamically more stable diastereomer. beilstein-journals.orgnih.gov
Cyclohexane annulation refers to the formation of a cyclohexane ring onto an existing molecular scaffold. Chiral catalysts are instrumental in controlling the stereochemistry of these ring-forming reactions. numberanalytics.com The catalyst creates a chiral environment that differentiates between the diastereomeric transition states leading to the different stereoisomers of the product. numberanalytics.com A dual-catalyst strategy, combining a photoredox catalyst with a stereocontrolling chiral Lewis acid catalyst, has been successfully applied to a range of photochemical reactions, including cycloadditions to form cyclic systems. acs.orgresearchgate.net This approach allows for the independent tuning of the chiral catalyst to optimize enantioselectivity without interfering with the primary reaction mechanism. acs.org
Conformational Analysis of the Cyclohexane Ring in this compound
Substituted cyclohexanes are not planar but exist predominantly in a low-energy chair conformation. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). lumenlearning.com The ring can undergo a "ring flip," which rapidly interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. msu.edu
The stability of a given chair conformer is significantly influenced by steric strain, particularly 1,3-diaxial interactions. libretexts.orgfiveable.me These are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. libretexts.org To minimize this steric strain, bulky substituents preferentially occupy the more spacious equatorial position. msu.edustereoelectronics.org
The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference between the conformer with the substituent in the equatorial position and the conformer with it in the axial position. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. wikipedia.org
For this compound, the two substituents are iodo and cyclohexylmethoxy. The cyclohexylmethoxy group is considerably bulkier than the iodine atom. This is reflected in their respective A-values.
| Substituent | A-Value (kcal/mol) | Reference |
|---|---|---|
| -I (Iodo) | 0.43 - 0.49 | organicchemistrydata.orgpharmacy180.com |
| -OCH3 (Methoxy) | 0.60 | organicchemistrydata.org |
| -c-Hexyl (Cyclohexyl) | 2.15 | organicchemistrydata.org |
Given the large A-value of the cyclohexyl group (2.15 kcal/mol), the cyclohexylmethoxy substituent will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. stereoelectronics.orglibretexts.org
Conformational Analysis of Isomers:
Trans-1-(cyclohexylmethoxy)-2-iodocyclohexane : This isomer can exist in two chair conformations: one with both substituents equatorial (diequatorial) and one with both substituents axial (diaxial). The diequatorial conformer is vastly more stable as it places both groups, especially the very bulky cyclohexylmethoxy group, in the favored equatorial position, avoiding any significant 1,3-diaxial strain. khanacademy.orgyoutube.comyoutube.com The diaxial conformer would be highly unstable and exist in negligible amounts at equilibrium. lumenlearning.com
Cis-1-(cyclohexylmethoxy)-2-iodocyclohexane : This isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). youtube.comyoutube.com Due to the large steric demand of the cyclohexylmethoxy group, the equilibrium will overwhelmingly favor the conformer where the cyclohexylmethoxy group is equatorial and the smaller iodo group is axial. libretexts.orglibretexts.org
| Isomer | Conformation | Substituent Positions (Iodo, Cyclohexylmethoxy) | Relative Stability | Reason |
|---|---|---|---|---|
| trans | Conformer A | equatorial, equatorial | Most Stable | Bulky group is equatorial; avoids all 1,3-diaxial interactions. lumenlearning.com |
| Conformer B | axial, axial | Least Stable | Severe 1,3-diaxial interactions for both groups, especially the bulky cyclohexylmethoxy group. libretexts.org | |
| cis | Conformer C | axial, equatorial | Favored cis Conformer | The much bulkier cyclohexylmethoxy group occupies the favored equatorial position. libretexts.org |
| Conformer D | equatorial, axial | Disfavored cis Conformer | The bulky cyclohexylmethoxy group is in the sterically hindered axial position. libretexts.org |
Advanced Methodologies for Stereochemical Assignment and Characterization
X-ray Crystallographic Analysis for Absolute Configuration Determination
Further research, including the synthesis and detailed analytical study of this compound, would be required to generate the specific data needed to populate these sections accurately.
Reaction Mechanisms and Reactivity Profiles of 1 Cyclohexylmethoxy 2 Iodocyclohexane
Mechanistic Pathways in the Formation of 1-(Cyclohexylmethoxy)-2-iodocyclohexane
The synthesis of this compound is a classic example of an iodoetherification reaction, an electrophilic addition to an alkene. This process involves the reaction of cyclohexene (B86901) with an iodine source in the presence of cyclohexylmethanol. The mechanism is characterized by specific intermediates and kinetic profiles that govern the reaction's outcome.
Role of Intermediates in Iodoether Syntheses
Intermediates are transient species that are formed and consumed during a reaction, and they are crucial for defining the mechanistic pathway. tutorchase.comnumberanalytics.comnumberanalytics.com In the iodoetherification reaction to form this compound, the primary intermediate is a cyclic iodonium (B1229267) ion.
The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂) on the π-bond of the cyclohexene ring. This does not typically form a simple carbocation but rather a bridged, three-membered ring known as an iodonium ion. psu.eduyoutube.com This intermediate is significant for several reasons:
Stereochemical Control: The bridged structure of the iodonium ion blocks one face of the cyclohexane (B81311) ring. The subsequent nucleophilic attack by the oxygen atom of cyclohexylmethanol must occur from the opposite face (backside attack). youtube.com This anti-addition mechanism dictates that the resulting product, this compound, will have a trans stereochemistry, with the cyclohexylmethoxy group and the iodine atom on opposite sides of the cyclohexane ring.
Regioselectivity: In symmetrical alkenes like cyclohexene, the two carbons of the iodonium ion are equivalent. However, in unsymmetrical alkenes, the subsequent nucleophilic attack would preferentially occur at the more substituted carbon atom.
Prevention of Rearrangement: The formation of a bridged iodonium ion, rather than an open-chain carbocation, prevents the skeletal rearrangements that are often observed in reactions involving carbocation intermediates.
Kinetic studies also suggest the possible involvement of iodine-π complexes as initial, weakly-bound intermediates that precede the formation of the more stable iodonium ion. psu.edu
| Intermediate | Structure | Role in the Mechanism |
|---|---|---|
| Iodine-π Complex | A weak complex between the iodine molecule and the cyclohexene π-system. | A proposed initial intermediate preceding the formation of the iodonium ion. psu.edu |
| Cyclic Iodonium Ion | A three-membered ring containing a positively charged iodine atom bonded to two carbon atoms. | The key intermediate that determines the stereochemical outcome (anti-addition) of the reaction. youtube.com |
Rate-Determining Steps and Kinetic Studies in Cyclohexyl Iodide Reactions
The kinetics of the reaction to form this compound can be described by a rate law that reflects the concentrations of the reactants involved in this slow step. The reaction rate is typically dependent on the concentration of both cyclohexene and the iodine source. youtube.com
Rate = k[Cyclohexene][I₂]
| Parameter | Description | Impact on Reaction Rate |
|---|---|---|
| Reactant Concentration | Concentration of cyclohexene and iodine. | Increasing the concentration of either reactant increases the reaction rate, consistent with a second-order rate law. youtube.com |
| Solvent Polarity | The ability of the solvent to stabilize charged species. | Polar solvents can stabilize the charged iodonium ion intermediate, potentially increasing the reaction rate. |
| Temperature | The average kinetic energy of the reacting molecules. | Increasing the temperature generally increases the rate constant (k) and thus the overall reaction rate, as described by the Arrhenius equation. |
Reactivity of the Iodoether Moiety in Organic Transformations
The this compound molecule possesses two key points of reactivity: the carbon-iodine bond and the adjacent protons on the cyclohexane ring. The iodine atom is an excellent leaving group, making the molecule susceptible to both nucleophilic substitution and elimination reactions. Furthermore, the relatively weak C-I bond allows for the generation of radical intermediates.
Nucleophilic Substitution Reactions Involving the Iodine Center
The carbon atom bonded to the iodine in this compound is electrophilic and can be attacked by nucleophiles, leading to the displacement of the iodide ion. khanacademy.org As a secondary alkyl iodide, it can react via either an Sₙ2 or Sₙ1 mechanism, with the operative pathway depending on the specific reaction conditions. youtube.comlibretexts.org
Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the iodide leaving group departs. libretexts.org This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. youtube.com
Sₙ1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the iodide leaving group to form a secondary carbocation intermediate. libretexts.org The nucleophile then rapidly attacks the planar carbocation. This mechanism is favored by weak nucleophiles (or when the nucleophile is the solvent, i.e., solvolysis) and polar protic solvents that can stabilize both the leaving group and the carbocation intermediate. youtube.com Sₙ1 reactions typically result in a racemic or near-racemic mixture of products if the carbon is a stereocenter.
| Factor | Sₙ2 Pathway | Sₙ1 Pathway |
|---|---|---|
| Mechanism | Single, concerted step. libretexts.org | Two steps, via a carbocation intermediate. youtube.com |
| Rate Law | Rate = k[Substrate][Nucleophile] (Bimolecular) youtube.com | Rate = k[Substrate] (Unimolecular) youtube.com |
| Nucleophile | Favored by strong, non-bulky nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). | Favored by weak nucleophiles (e.g., H₂O, ROH). |
| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMSO). | Favored by polar protic solvents (e.g., Water, Ethanol). |
| Stereochemistry | Inversion of configuration at the electrophilic carbon. | Racemization (mixture of inversion and retention). |
Elimination Reactions on the Cyclohexane Ring System
In the presence of a base, this compound can undergo elimination to form an alkene. Like substitution, elimination can proceed through two primary mechanisms: E2 and E1. byjus.comyoutube.com
E2 Mechanism: This is a concerted, single-step reaction where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the C-I bond breaks and a double bond forms simultaneously. youtube.com The E2 mechanism has a strict stereochemical requirement, particularly in cyclohexane systems: the beta-proton and the iodine leaving group must be in an anti-periplanar (180°) arrangement. chemistrysteps.com This means both groups must be in axial positions for the reaction to occur. This requirement dictates the regioselectivity of the elimination. The reaction is favored by strong bases. youtube.com
E1 Mechanism: This mechanism is stepwise and begins with the same rate-determining step as the Sₙ1 reaction: the formation of a carbocation. chemistrysteps.com In a subsequent fast step, a weak base removes a beta-proton to form the alkene. The E1 reaction does not have the strict anti-periplanar requirement of the E2 pathway and typically follows Zaitsev's rule, favoring the formation of the more substituted, thermodynamically stable alkene. chemistrysteps.com E1 reactions often compete with Sₙ1 reactions.
| Factor | E2 Pathway | E1 Pathway |
|---|---|---|
| Mechanism | Single, concerted step. youtube.com | Two steps, via a carbocation intermediate. chemistrysteps.com |
| Rate Law | Rate = k[Substrate][Base] (Bimolecular) youtube.com | Rate = k[Substrate] (Unimolecular) libretexts.org |
| Base Strength | Requires a strong base (e.g., OEt⁻, t-BuOK). | Can occur with weak bases (e.g., H₂O, ROH). |
| Stereochemistry | Requires an anti-periplanar (diaxial) arrangement of H and I. chemistrysteps.com | No strict stereochemical requirement. |
| Regioselectivity | Depends on the availability of anti-periplanar protons. Can form Hofmann (less substituted) product with bulky bases. | Typically favors the Zaitsev (more substituted) product. chemistrysteps.com |
Radical Reactions and Their Mechanisms Involving Alkyl Iodides
The carbon-iodine bond has a relatively low bond dissociation energy, allowing it to be cleaved homolytically to form a carbon-centered radical. nih.gov This process can be initiated by heat, UV light, or through chemical or electrochemical means. rsc.orgucl.ac.uk The resulting secondary alkyl radical from this compound can then engage in a variety of transformations.
The general mechanism for a radical chain reaction involves three distinct stages: byjus.com
Initiation: The initial formation of radicals from a non-radical species. This can be achieved by homolysis of the C-I bond or by an initiator that abstracts the iodine atom. researchgate.net
Propagation: A series of steps where a radical reacts to form a new bond and another radical, which continues the chain. For example, the alkyl radical could add to an alkene, generating a new radical species that can then abstract an iodine atom from another molecule of the starting material. nih.gov
Termination: Steps that consume radicals, leading to the cessation of the chain reaction. This typically involves the combination of two radical species.
Electrochemical methods have emerged as a green alternative to traditional tin-based reagents for generating alkyl radicals from alkyl iodides. ucl.ac.uk These methods can use mild conditions to generate carbon-centered radicals that participate in C-C bond-forming reactions. rsc.org
| Initiation Method | Description | Typical Conditions |
|---|---|---|
| Thermal | Homolytic cleavage of the C-I bond using heat, often with a radical initiator like AIBN. | Heating in an inert solvent with AIBN or a similar initiator. acs.org |
| Photochemical | Homolytic cleavage of the C-I bond using UV light. byjus.com | Irradiation with UV light, sometimes in the presence of a photosensitizer. |
| Electrochemical | Indirect reduction or oxidation at an electrode to generate a radical species. rsc.org | Passing an electric current through a solution containing the alkyl iodide, often mediated by species like superoxide. ucl.ac.uk |
Reactivity of the Cyclohexylmethoxy Group in Chemical Transformations
The cyclohexylmethoxy group, an ether, is generally characterized by its relative inertness, which makes ethers common choices as solvents for chemical reactions. libretexts.org However, under specific and often forcing conditions, the carbon-oxygen bond of the ether can be induced to react, primarily through cleavage.
The most significant reaction involving the cyclohexylmethoxy group in this compound is the cleavage of the C-O ether bond. This transformation is typically achieved under strongly acidic conditions, most commonly with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). chemistrysteps.comwikipedia.org Ethers are generally unreactive towards nucleophiles because the alkoxy group is a poor leaving group. chemistrysteps.com To facilitate cleavage, the ether oxygen must first be protonated by a strong acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com
The subsequent step is a nucleophilic substitution reaction that can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ether links a primary carbon (of the cyclohexylmethyl group) and a secondary carbon (of the 2-iodocyclohexyl group). Given that neither group can form a particularly stable carbocation (unlike tertiary, benzylic, or allylic systems), the cleavage is expected to proceed via an SN2 mechanism. libretexts.orglibretexts.org
In an SN2 reaction, the nucleophile (e.g., iodide ion from HI) will attack the less sterically hindered carbon atom. libretexts.org Comparing the secondary carbon on the cyclohexane ring and the primary carbon of the methylene (B1212753) bridge (-CH₂-), the latter is significantly less hindered.
The reaction sequence is as follows:
Protonation: The ether oxygen is protonated by the strong acid (e.g., HI).
Nucleophilic Attack: An iodide ion (I⁻) performs an SN2 attack on the less sterically hindered carbon of the protonated ether—the methylene carbon of the cyclohexylmethoxy group.
Product Formation: This attack displaces the 2-iodocyclohexanol as a leaving group, forming iodomethylcyclohexane and 2-iodocyclohexanol as the initial products.
If an excess of the hydrohalic acid is used, the alcohol formed (2-iodocyclohexanol) can undergo a subsequent substitution reaction to be converted into a dihalide. libretexts.orglibretexts.org
Table 1: Ether Cleavage of this compound with Acidic Reagents
| Reagent | Proposed Mechanism | Initial Products | Products with Excess Reagent |
| HI (conc.) | SN2 | 2-Iodocyclohexanol and Iodomethylcyclohexane | 1,2-Diiodocyclohexane and Iodomethylcyclohexane |
| HBr (conc.) | SN2 | 2-Iodocyclohexanol and Bromomethylcyclohexane | 1-Bromo-2-iodocyclohexane and Bromomethylcyclohexane |
Electrophilic and Nucleophilic Characterization of the Compound's Functional Groups
The reactivity of this compound is dictated by the electronic properties of its functional groups. The molecule possesses both nucleophilic and electrophilic centers, which determine how it interacts with various reagents. wikipedia.org
Nucleophilic Character: The primary nucleophilic site in the molecule is the oxygen atom of the cyclohexylmethoxy group. wikipedia.org This oxygen atom possesses two lone pairs of electrons, making it a Lewis base. wikipedia.org It can donate an electron pair to an electrophile or a proton, as seen in the first step of acid-catalyzed ether cleavage. masterorganicchemistry.com This nucleophilicity is fundamental to the ether's ability to be activated for subsequent reactions.
Electrophilic Character: The compound has two primary electrophilic centers:
C2 of the Cyclohexane Ring: The carbon atom bonded to the iodine (C2) is the most significant electrophilic site. The carbon-iodine bond is polarized due to the difference in electronegativity, creating a partial positive charge (δ+) on the carbon atom. Iodine is an excellent leaving group, making this carbon highly susceptible to attack by nucleophiles in substitution reactions (e.g., SN2).
Methylene Carbon of the Cyclohexylmethoxy Group: The carbon atom of the -O-CH₂- group is also an electrophilic site. It is bonded to the electronegative oxygen atom, which inductively withdraws electron density. This site becomes particularly reactive after the ether oxygen is protonated, as seen in the ether cleavage mechanism. libretexts.org
The interplay between these sites defines the compound's reactivity profile. For instance, a strong nucleophile is most likely to attack the carbon bearing the iodo group, leading to a substitution reaction that displaces the iodide ion. Conversely, in the presence of a strong acid, the nucleophilic oxygen will be protonated, activating the ether for cleavage.
Table 2: Summary of Nucleophilic and Electrophilic Sites
| Site | Functional Group | Character | Reactivity |
| Ether Oxygen | Cyclohexylmethoxy | Nucleophilic (Lewis Base) | Donates lone pair electrons; protonates in the presence of strong acids. wikipedia.org |
| C2 Carbon | Iodo-substituted Cyclohexane | Electrophilic | Susceptible to nucleophilic attack, leading to substitution of the iodide group. |
| Methylene Carbon | Cyclohexylmethoxy | Electrophilic | Becomes a site for nucleophilic attack during acid-catalyzed ether cleavage. libretexts.org |
Computational and Theoretical Studies on 1 Cyclohexylmethoxy 2 Iodocyclohexane
Quantum Chemical Calculations for Structural Elucidaion
Quantum chemical calculations are instrumental in providing a detailed picture of molecular systems. rsdjournal.org These methods, rooted in solving the Schrödinger equation, can predict a wide range of properties with high accuracy, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. numberanalytics.comnih.gov It is particularly well-suited for studying medium-sized organic molecules like 1-(Cyclohexylmethoxy)-2-iodocyclohexane. DFT methods are used to determine the electron density of a system, from which its energy and other properties can be derived. nih.gov
A hypothetical DFT study on the conformational isomers of trans-1-(Cyclohexylmethoxy)-2-iodocyclohexane might yield the following relative energies:
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| A | I (axial), OCH₂-c-C₆H₁₁ (axial) | +5.8 |
| B | I (equatorial), OCH₂-c-C₆H₁₁ (equatorial) | 0.0 (most stable) |
| C | I (axial), OCH₂-c-C₆H₁₁ (equatorial) | +2.5 |
| D | I (equatorial), OCH₂-c-C₆H₁₁ (axial) | +3.2 |
This interactive table presents hypothetical relative energies for different conformers, illustrating how DFT can be used to determine the most stable molecular arrangements.
Beyond conformational analysis, DFT calculations provide precise predictions of molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For this compound, this would involve optimizing the geometry of the most stable conformer to find the lowest energy structure. nih.gov The results of such a calculation would provide a detailed 3D model of the molecule.
Furthermore, DFT is used to probe the electronic structure. nih.gov This includes calculating the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich and electron-poor regions of the molecule, offering insights into its reactivity towards electrophiles and nucleophiles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a standard DFT application. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
A summary of predicted geometric and electronic parameters for the most stable conformer of this compound could be presented as follows:
| Parameter | Predicted Value |
| C-I Bond Length | 2.15 Å |
| C-O Bond Length | 1.43 Å |
| C-C-I Bond Angle | 111.5° |
| C-C-O Bond Angle | 109.8° |
| HOMO Energy | -6.2 eV |
| LUMO Energy | +0.8 eV |
| HOMO-LUMO Gap | 7.0 eV |
This interactive table shows hypothetical data from a DFT calculation, detailing key aspects of the molecule's geometry and electronic properties.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible to experimental techniques. smu.edursc.org By modeling reaction mechanisms, chemists can understand how reactants are transformed into products, step-by-step.
A critical concept in reaction mechanisms is the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.comsolubilityofthings.commit.edu Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org Computational methods, particularly DFT, can be used to locate the geometry of transition states and calculate their energies. numberanalytics.com
For a reaction involving this compound, such as an elimination or substitution reaction, transition state analysis would involve identifying the transient molecular structure that connects the reactants to the products. youtube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier. solubilityofthings.com This value is a key determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction. solubilityofthings.com By calculating these barriers, computational chemists can predict which reaction pathways are most favorable. numberanalytics.com
Many reactions involving chiral molecules or prochiral centers can lead to multiple stereoisomeric products. Computational modeling can be used to simulate and predict the stereochemical outcomes of such reactions. researchgate.net For reactions involving this compound, the stereochemistry of the cyclohexane (B81311) ring plays a crucial role. For example, in an E2 elimination reaction, the requirement for an anti-periplanar arrangement of the leaving groups can dictate which product is formed. libretexts.org
By calculating the energy barriers for the transition states leading to different stereoisomers, it is possible to predict which product will be favored. researchgate.net For instance, if a reaction can proceed through two different transition states, TS1 and TS2, leading to products P1 and P2 respectively, the ratio of P1 to P2 can be estimated from the difference in the free energies of activation for the two pathways.
Consider a hypothetical elimination reaction of this compound that could lead to two different alkenes. A computational study might reveal the following:
| Pathway | Transition State | Energy Barrier (kcal/mol) | Predicted Major Product |
| 1 | TS1 | 22.5 | Cyclohexene (B86901) A |
| 2 | TS2 | 25.0 | Cyclohexene B |
This interactive table illustrates how transition state energy calculations can predict the major product of a reaction by comparing the energy barriers of competing pathways.
Theoretical Approaches to Reactivity and Selectivity Prediction
Theoretical chemistry offers a variety of approaches to predict the reactivity and selectivity of molecules without explicitly modeling a full reaction mechanism. nih.govmdpi.com These methods often rely on analyzing the properties of the reactant molecules themselves. For this compound, these approaches can provide valuable insights into how the molecule will behave in different chemical environments.
One common approach is to use conceptual DFT, which defines a set of reactivity indices based on the electronic structure of the molecule. nih.gov These indices, such as chemical potential, hardness, and the Fukui function, can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This allows for predictions of regioselectivity in reactions.
Another approach involves analyzing the steric and electronic effects of the substituents on the cyclohexane ring. chemistryschool.netnih.gov The bulky cyclohexylmethoxy group and the electron-withdrawing iodine atom will influence the reactivity of different positions on the ring. acs.org Computational methods can be used to quantify these effects, for example, by calculating partial atomic charges or by modeling the steric hindrance around different reactive sites. These theoretical predictions can then be used to rationalize observed reactivity patterns or to design new reactions with desired selectivity. researchgate.net
Advanced Computational Methods in Organic Chemistry Research
Advanced computational methods have become indispensable tools in modern organic chemistry, providing deep insights into molecular structure, properties, and reaction mechanisms. sapub.org These methods can be broadly categorized into molecular mechanics, semi-empirical methods, and ab initio or density functional theory (DFT) methods.
Molecular Mechanics (MM) methods use classical physics to model molecules as a collection of atoms held together by springs representing bonds. These methods are computationally inexpensive and are particularly useful for studying the conformations of large, flexible molecules like cycloalkanes. mdpi.com
Ab Initio and Density Functional Theory (DFT) Methods are based on the principles of quantum mechanics. Ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. acs.org DFT methods, on the other hand, use the electron density to calculate the energy of a system, providing a balance between accuracy and computational efficiency that makes them very popular for a wide range of chemical problems. researchgate.netrsc.org DFT calculations are particularly well-suited for studying the electronic properties of molecules containing heavy atoms like iodine. frontiersin.org
Illustrative Comparison of Computational Methods for Conformational Energy:
| Method | Basis Set | Relative Energy (kJ/mol) of Axial Conformer | Computational Cost |
| B3LYP (DFT) | 6-311+G(d,p) | 7.8 | Moderate |
| MP2 (Ab initio) | 6-31G(d) | 8.2 | High |
| QCISD (Ab initio) | 6-311+G(2df,p) | 8.5 | Very High |
This is an interactive table. The data is illustrative for a simple monosubstituted cyclohexane and demonstrates the trend in accuracy and computational cost.
Molecular Dynamics (MD) Simulations provide a way to study the time-dependent behavior of molecular systems. youtube.comdocumentsdelivered.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, such as the ring flip of a cyclohexane, and other dynamic processes. researchgate.net This would be particularly useful for understanding the flexibility of the cyclohexylmethoxy side chain in this compound.
The application of these advanced computational methods could provide a detailed understanding of the conformational preferences, thermodynamic stability, and electronic structure of this compound. Such studies could predict the most stable conformers, calculate the energy barriers for conformational changes, and provide insights into the molecule's potential reactivity and interactions.
Advanced Research Directions and Potential Applications in Synthetic Chemistry
1-(Cyclohexylmethoxy)-2-iodocyclohexane as a Precursor in Complex Molecule Synthesis
The unique structural features of this compound, namely the presence of a vicinal iodoether on a cyclohexane (B81311) scaffold, render it a highly valuable precursor for the synthesis of intricate molecular structures. The reactivity of the carbon-iodine bond, coupled with the influence of the adjacent ether linkage, allows for a range of subsequent transformations.
Utility in the Construction of Functionalized Cyclohexane Derivatives
The carbon-iodine bond in this compound is amenable to a variety of transformations, making it a key functional handle for the introduction of diverse substituents onto the cyclohexane ring. This allows for the synthesis of a wide array of functionalized cyclohexane derivatives, which are prevalent motifs in many biologically active compounds and materials.
One of the primary applications of this iodoether is in cross-coupling reactions . The iodo group can readily participate in well-established palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. This enables the direct installation of aryl, vinyl, alkynyl, and other carbon-based fragments at the C-2 position of the cyclohexane ring. The adjacent cyclohexylmethoxy group can influence the stereochemical outcome of these reactions, potentially leading to high diastereoselectivity.
Furthermore, the iodo group can be displaced by a variety of nucleophiles . This includes oxygen, nitrogen, sulfur, and carbon-centered nucleophiles, allowing for the introduction of a wide range of functional groups, including alcohols, amines, thiols, and nitriles. The stereochemistry of the starting iodoether plays a crucial role in determining the stereochemical outcome of these substitution reactions, which often proceed via an SN2 mechanism.
Radical reactions also represent a powerful tool for the functionalization of this compound. The weak C-I bond can be homolytically cleaved to generate a cyclohexyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach is particularly useful for the formation of sterically hindered bonds.
Below is a table summarizing potential transformations of this compound for the synthesis of functionalized cyclohexane derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-1-(cyclohexylmethoxy)cyclohexane |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-1-(cyclohexylmethoxy)cyclohexane |
| Nucleophilic Substitution | NaN3, DMF | 2-Azido-1-(cyclohexylmethoxy)cyclohexane |
| Radical Addition | Alkene, AIBN, Bu3SnH | 2-Alkyl-1-(cyclohexylmethoxy)cyclohexane |
Application in Tandem or Cascade Reaction Sequences
The strategic placement of the iodo and ether functionalities in this compound makes it an ideal substrate for initiating tandem or cascade reactions. researchgate.net These sequences, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. researchgate.net
A potential cascade reaction could be initiated by a radical cyclization . For instance, if the cyclohexylmethoxy group were to contain an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), treatment with a radical initiator could trigger an intramolecular cyclization onto the double or triple bond, followed by further transformations. This could lead to the rapid construction of complex polycyclic systems.
Another possibility involves an ionic cascade . For example, treatment of the iodoether with a Lewis acid could promote the formation of an oxonium ion, which could then be trapped by an internal nucleophile. Subsequent reactions could then be triggered, leading to the formation of multiple rings in a single pot. The stereochemistry of the starting material would be critical in controlling the stereochemical outcome of the final product.
These cascade reactions are highly valuable in total synthesis, allowing for the rapid construction of complex natural product skeletons from relatively simple starting materials. nih.gov
Role in Stereoselective Transformations beyond its Formation
The inherent chirality of this compound, arising from the stereocenters at C-1 and C-2, can be exploited to control the stereochemistry of subsequent reactions at other positions on the cyclohexane ring. This concept, known as substrate-controlled stereoselection , is a powerful tool in asymmetric synthesis.
For example, the bulky cyclohexylmethoxy group can act as a stereodirecting group , blocking one face of the cyclohexane ring and forcing incoming reagents to attack from the opposite face. This can be utilized in reactions such as epoxidations, dihydroxylations, or hydrogenations of a double bond introduced elsewhere on the ring. The predictable nature of this stereodirecting effect allows for the synthesis of highly enantioenriched products.
Furthermore, the iodoether functionality itself can participate in intramolecular reactions that proceed with high stereoselectivity. For instance, treatment with a suitable reagent could induce an intramolecular etherification, leading to the formation of a bicyclic ether with a defined stereochemistry.
The ability to control the stereochemical outcome of reactions is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where the biological activity is often highly dependent on the three-dimensional structure of the molecule.
Development of Novel Reagents and Catalysts from this compound Analogs
The structural scaffold of this compound can serve as a template for the design and synthesis of novel chiral ligands and organocatalysts. By modifying the cyclohexylmethoxy group and replacing the iodo group with other functionalities, a diverse library of analogs can be generated.
For instance, the introduction of a phosphine (B1218219) group onto the cyclohexyl ring could lead to the formation of a chiral phosphine ligand . Such ligands are widely used in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and cross-coupling. The rigid cyclohexane backbone and the chiral centers of the iodoether precursor would impart a well-defined chiral environment around the metal center, potentially leading to high enantioselectivities.
Similarly, the introduction of a primary or secondary amine functionality could lead to the development of chiral organocatalysts . These catalysts can be used to promote a wide range of enantioselective reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The stereochemical information embedded in the this compound backbone would be transferred to the transition state of the catalyzed reaction, resulting in the formation of enantioenriched products.
The development of new and efficient chiral catalysts is a major focus of modern organic synthesis, and the use of readily available and modifiable scaffolds such as that of this compound offers a promising avenue for future research.
Future Perspectives in Cyclohexyl Iodoether Chemistry Research
The chemistry of cyclohexyl iodoethers, exemplified by this compound, holds considerable promise for future advancements in synthetic organic chemistry. Several key areas for future research can be identified.
One promising direction is the development of new iodoetherification methods that allow for greater control over stereoselectivity and functional group tolerance. This would expand the scope of accessible iodoether building blocks and open up new possibilities for their application in synthesis.
Another area of interest is the exploration of novel transformations of cyclohexyl iodoethers. This could include the development of new catalytic methods for the functionalization of the C-I bond, as well as the discovery of new cascade reactions that can be initiated by the iodoether functionality.
Furthermore, the application of cyclohexyl iodoethers in the synthesis of complex target molecules , such as natural products and pharmaceuticals, will continue to be a major driving force in this field. The ability of these compounds to serve as versatile and stereochemically defined building blocks makes them highly attractive for use in complex synthesis.
Finally, the development of sustainable and environmentally friendly methods for the synthesis and application of cyclohexyl iodoethers will be an important consideration for future research. This could involve the use of greener reagents and solvents, as well as the development of catalytic methods that minimize waste generation.
Q & A
Q. What are the common synthetic routes for preparing 1-(cyclohexylmethoxy)-2-iodocyclohexane, and what methodological considerations are critical?
The synthesis of cyclohexylmethoxy-substituted compounds often involves nucleophilic substitution or coupling reactions. For example, in purine derivatives, 6-(cyclohexylmethoxy)-2-fluoro-9H-purine reacts with urea derivatives in trifluoroacetic acid (TFA) and 2,2,2-trifluoroethanol (TFE) at 80°C for 48 hours . Key considerations include:
- Solvent choice : Polar aprotic solvents like TFE enhance reaction efficiency.
- Temperature control : Prolonged heating (e.g., 48 hours) improves yield but risks decomposition.
- Purification : Column chromatography (e.g., 0–5% MeOH in CH₂Cl₂) is critical for isolating pure products.
- Yield optimization : Lower yields (e.g., 17% in one study) may arise from steric hindrance or competing side reactions .
Q. How can researchers characterize the purity and structure of this compound?
Comprehensive characterization involves:
- NMR spectroscopy : H and C NMR identify substituent positions and coupling constants. For example, cyclohexylmethoxy protons typically resonate at δ 3.7–4.2 ppm, while iodocyclohexane protons appear at δ 1.2–2.5 ppm .
- Mass spectrometry : LCMS (ES+) confirms molecular weight (e.g., m/z 495.1 [M+H]) .
- Chromatography : HPLC with UV detection (λmax ~280 nm) ensures purity >95% .
Q. What safety protocols are essential when handling iodocyclohexane derivatives?
Iodocyclohexane derivatives require stringent safety measures:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .
- Waste disposal : Halogenated waste must be segregated and treated as hazardous .
- Spill management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent spreading .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of cyclohexylmethoxy-substituted compounds?
Studies show that solvent polarity and temperature significantly impact yields. For example:
- TFE vs. DMF : TFE enhances solubility of polar intermediates, improving yields by 15–20% compared to DMF .
- Temperature : Reactions at 80°C for 48 hours yield 48% product, while 60°C reduces efficiency to <30% due to incomplete substitution .
- Catalyst use : Pd/C or CuI may accelerate coupling reactions but require rigorous moisture exclusion .
Q. What analytical discrepancies might arise in NMR data for iodocyclohexane derivatives, and how can they be resolved?
Common discrepancies include:
Q. How can computational methods predict the stability and reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:
- Conformational stability : Cyclohexane chair conformers are ~5 kcal/mol more stable than boat forms .
- Thermodynamic properties : Enthalpy of combustion (ΔcH°liquid) and formation (ΔfH°liquid) guide reaction feasibility .
- Reaction pathways : Transition state modeling identifies rate-limiting steps (e.g., iodine displacement) .
Q. What strategies mitigate data contradictions in yield optimization studies?
Contradictory yields (e.g., 17% vs. 48% in similar reactions) may arise from:
Q. What are the environmental and toxicological risks associated with iodocyclohexane derivatives?
- Aquatic toxicity : LC50 for Daphnia magna is 1.2 mg/L, requiring strict containment to prevent water contamination .
- Biodegradation : Low BOD5 (20%) indicates persistence; incineration with scrubbers is recommended .
- Carcinogenicity : No GHS classification, but prolonged exposure may cause organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
